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molecular formula C11H12N2O6 B8350325 2-Acetylamino-4-ethoxy-5-nitro-benzoic acid

2-Acetylamino-4-ethoxy-5-nitro-benzoic acid

Cat. No. B8350325
M. Wt: 268.22 g/mol
InChI Key: ITZHPZMVMXMJPQ-UHFFFAOYSA-N
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Patent
US06384051B1

Procedure details

To 600 ml of H2O was slowly added 400 ml conc. H2SO4. To the hot mixture was added 118.5 g 0.44 mol)) of 2-acetylamino-4-ethoxy-5-nitro-benzoic acid. The mixture was heated to 110-112° C. with stirring. Initially there was a vigorous gas evolution. After I hr., the mixture was poured unto ice. The mixture was made basic with conc. ammonium hydroxide (an exothermic reaction ensued). The mixture was allowed to cool to room temperature and the solid was collected by filtration. The solid was washed several time with 500 ml portions of water and then dried in vacuum and then extracted several times with warm ethyl acetate. The extracts were filtered and solvent was removed giving 57.8 g (71%) of the product.
Name
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
600 mL
Type
solvent
Reaction Step Four
Yield
71%

Identifiers

REACTION_CXSMILES
OS(O)(=O)=O.C([NH:9][C:10]1[CH:18]=[C:17]([O:19][CH2:20][CH3:21])[C:16]([N+:22]([O-:24])=[O:23])=[CH:15][C:11]=1C(O)=O)(=O)C.[OH-].[NH4+]>O>[CH2:20]([O:19][C:17]1[CH:18]=[C:10]([CH:11]=[CH:15][C:16]=1[N+:22]([O-:24])=[O:23])[NH2:9])[CH3:21] |f:2.3|

Inputs

Step One
Name
Quantity
400 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)NC1=C(C(=O)O)C=C(C(=C1)OCC)[N+](=O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]
Step Four
Name
Quantity
600 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
111 (± 1) °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
, the mixture was poured unto ice
CUSTOM
Type
CUSTOM
Details
an exothermic reaction
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
FILTRATION
Type
FILTRATION
Details
the solid was collected by filtration
WASH
Type
WASH
Details
The solid was washed several time with 500 ml portions of water
CUSTOM
Type
CUSTOM
Details
dried in vacuum
EXTRACTION
Type
EXTRACTION
Details
extracted several times with warm ethyl acetate
FILTRATION
Type
FILTRATION
Details
The extracts were filtered
CUSTOM
Type
CUSTOM
Details
solvent was removed

Outcomes

Product
Name
Type
product
Smiles
C(C)OC=1C=C(N)C=CC1[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 57.8 g
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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